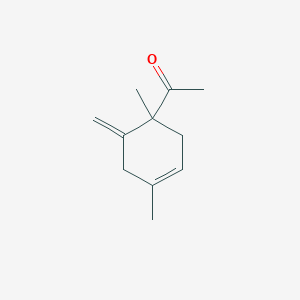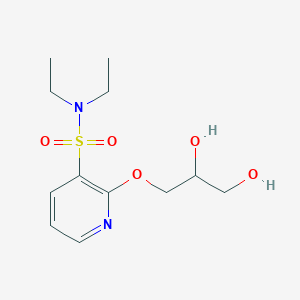![molecular formula C7H14N2O B14364590 N-[2-(Methylamino)cyclohexylidene]hydroxylamine CAS No. 72324-49-3](/img/structure/B14364590.png)
N-[2-(Methylamino)cyclohexylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Methylamino)cyclohexylidene]hydroxylamine is a chemical compound with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.199 g/mol . This compound is also known by its synonym, Cyclohexanone, 2-(methylamino)-, oxime, (E) . It is an organic compound that features a cyclohexylidene ring substituted with a methylamino group and a hydroxylamine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylamino)cyclohexylidene]hydroxylamine can be achieved through various methods. One common approach involves the reaction of cyclohexanone with methylamine and hydroxylamine under controlled conditions . The reaction typically proceeds as follows:
Cyclohexanone Reaction: Cyclohexanone is reacted with methylamine to form an intermediate imine.
Hydroxylamine Addition: The intermediate imine is then treated with hydroxylamine to yield this compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反応の分析
Types of Reactions
N-[2-(Methylamino)cyclohexylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines .
科学的研究の応用
N-[2-(Methylamino)cyclohexylidene]hydroxylamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-[2-(Methylamino)cyclohexylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Cyclohexanone oxime: Similar in structure but lacks the methylamino group.
N-Methylcyclohexylamine: Contains a methylamino group but lacks the hydroxylamine group.
Cyclohexanone: The parent compound without any substituents.
Uniqueness
N-[2-(Methylamino)cyclohexylidene]hydroxylamine is unique due to the presence of both a methylamino group and a hydroxylamine group on the cyclohexylidene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
72324-49-3 |
|---|---|
分子式 |
C7H14N2O |
分子量 |
142.20 g/mol |
IUPAC名 |
N-[2-(methylamino)cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C7H14N2O/c1-8-6-4-2-3-5-7(6)9-10/h6,8,10H,2-5H2,1H3 |
InChIキー |
ADBHUUINTXJIAR-UHFFFAOYSA-N |
正規SMILES |
CNC1CCCCC1=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)


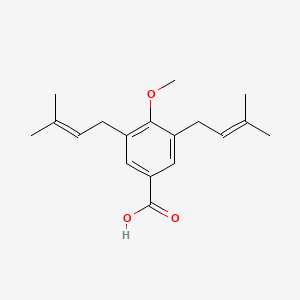
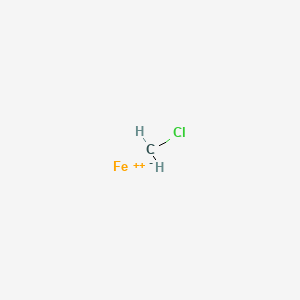

![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)
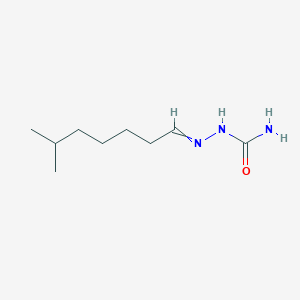
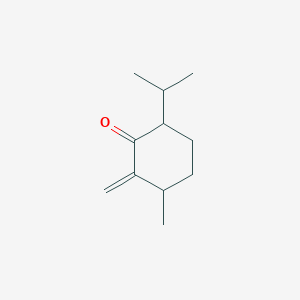
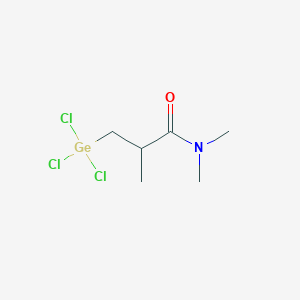
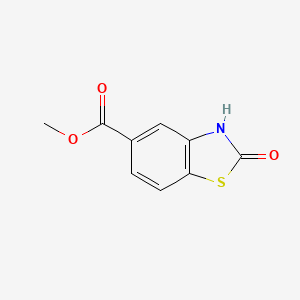
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
